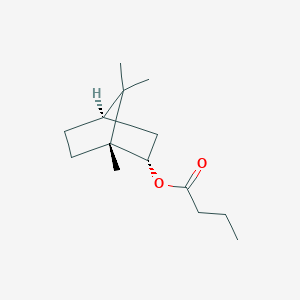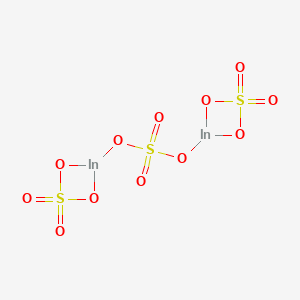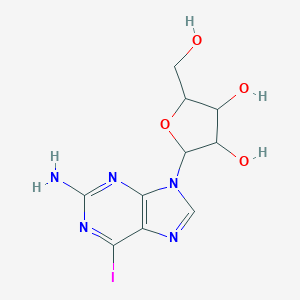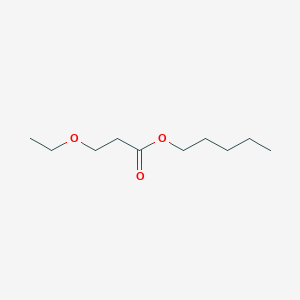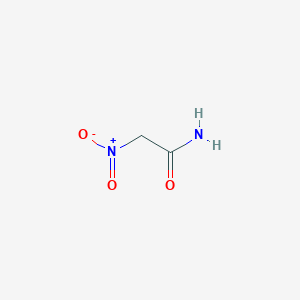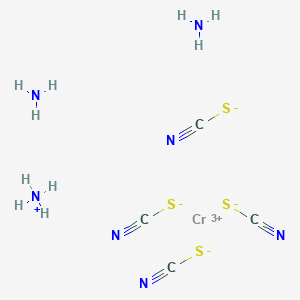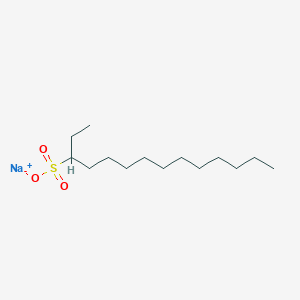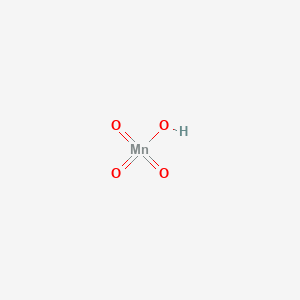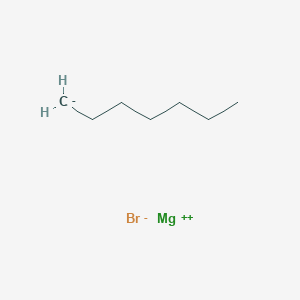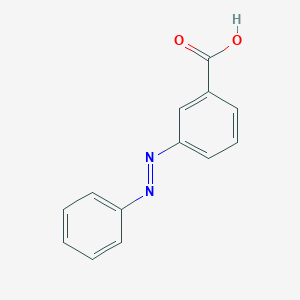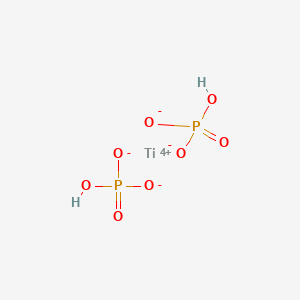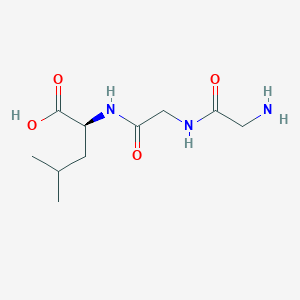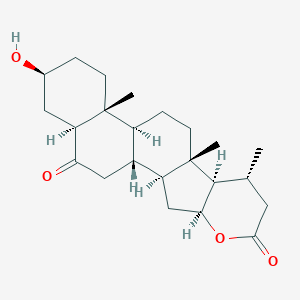
Chiogralactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chiogralactone is a natural product that has been discovered recently and has gained attention due to its potential therapeutic benefits. It is a unique lactone that is derived from the fungus Aspergillus chiangmaiensis. Chiogralactone has shown promising results in various scientific studies, and its synthesis method has been established.
Mecanismo De Acción
The mechanism of action of Chiogralactone is not fully understood. It is believed that Chiogralactone exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Chiogralactone has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Chiogralactone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Chiogralactone has also been found to induce apoptosis in cancer cells. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chiogralactone has several advantages and limitations for lab experiments. One advantage is that it is a natural product, and it has low toxicity. It can be easily synthesized, and its structure is well-defined. One limitation is that the synthesis method is time-consuming and requires specialized equipment. Another limitation is that Chiogralactone is not readily available, and its cost is high.
Direcciones Futuras
There are several future directions for Chiogralactone research. One direction is to investigate its potential therapeutic benefits in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Chiogralactone. It is also important to investigate the safety and toxicity of Chiogralactone in animal models. Additionally, the mechanism of action of Chiogralactone needs to be further elucidated.
Conclusion:
In conclusion, Chiogralactone is a natural product that has shown potential therapeutic benefits in various scientific studies. Its synthesis method has been established, and its mechanism of action is being investigated. Chiogralactone has several advantages and limitations for lab experiments, and there are several future directions for research. Chiogralactone has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of Chiogralactone has been established by the isolation of the fungus Aspergillus chiangmaiensis. The fungus is cultured, and the extract is obtained by solvent extraction. The extract is then purified using various chromatography techniques. The final product is obtained by crystallization. The synthesis method has been optimized, and the yield of Chiogralactone has been improved.
Aplicaciones Científicas De Investigación
Chiogralactone has shown potential therapeutic benefits in various scientific studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Chiogralactone has been tested on various cancer cell lines, and it has shown significant inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects in animal models. Chiogralactone has been tested against various microorganisms, and it has shown significant inhibition of microbial growth.
Propiedades
Número CAS |
14594-22-0 |
|---|---|
Nombre del producto |
Chiogralactone |
Fórmula molecular |
C23H34O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
Clave InChI |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
SMILES canónico |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




